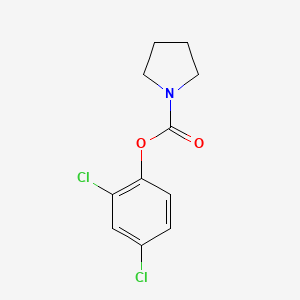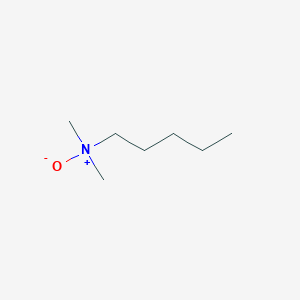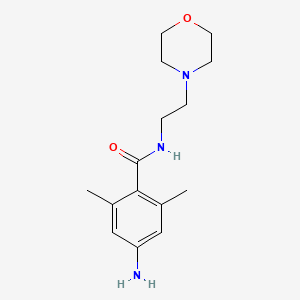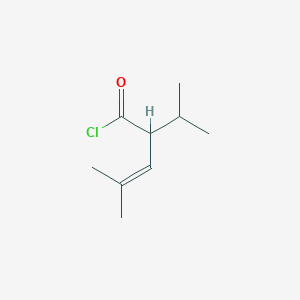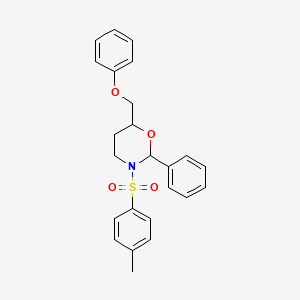![molecular formula C13H14ClN5O3 B14667782 2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate CAS No. 50992-14-8](/img/structure/B14667782.png)
2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate is a chemical compound with a molecular formula of C9H9ClN4O2 It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate typically involves the reaction of 6-chloropurine with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in a highly pure form .
化学反应分析
Types of Reactions
2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and various amines can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives .
科学研究应用
2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying purine metabolism and enzyme interactions.
Medicine: This compound is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit the activity of these enzymes, leading to alterations in cellular processes. The pathways involved may include inhibition of DNA and RNA synthesis, which is crucial for its antiviral and anticancer effects .
相似化合物的比较
Similar Compounds
- Ethyl (6-chloro-9H-purin-9-yl)acetate
- 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate
- 2-Amino-6-chloropurine
Uniqueness
2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate is unique due to its specific structural features, such as the presence of a pyrrolidinyl group and an acetate ester. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
50992-14-8 |
|---|---|
分子式 |
C13H14ClN5O3 |
分子量 |
323.73 g/mol |
IUPAC 名称 |
2-[3-(6-chloropurin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate |
InChI |
InChI=1S/C13H14ClN5O3/c1-8(20)22-5-4-18-3-2-9(13(18)21)19-7-17-10-11(14)15-6-16-12(10)19/h6-7,9H,2-5H2,1H3 |
InChI 键 |
PQOKVRVURFCQFL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCN1CCC(C1=O)N2C=NC3=C2N=CN=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


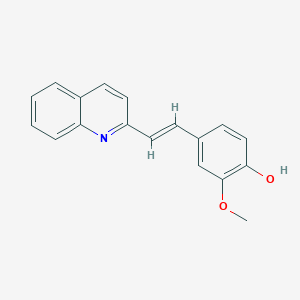
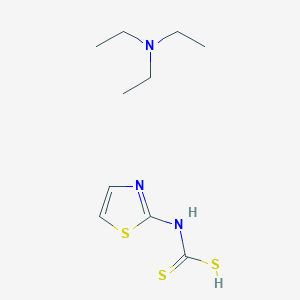

![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)
![Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-](/img/structure/B14667727.png)
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)
